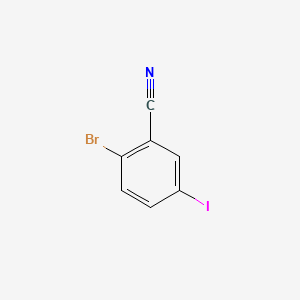

2-Bromo-5-iodobenzonitrile

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-bromo-5-iodobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXTNUMXYGMBTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662232 | |

| Record name | 2-Bromo-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1252046-13-1 | |

| Record name | 2-Bromo-5-iodobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-5-iodobenzonitrile: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthetic applications of 2-Bromo-5-iodobenzonitrile. This dihalogenated benzonitrile derivative serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates and functional materials. This document consolidates key data, outlines experimental protocols, and visualizes its structural and synthetic significance to support research and development endeavors.

Chemical Properties and Structure

This compound is a solid organic compound with the molecular formula C₇H₃BrIN.[1] Its structure, featuring a benzene ring substituted with a bromo, an iodo, and a nitrile group, provides multiple reactive sites for synthetic transformations.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃BrIN | [1][2] |

| Molecular Weight | 307.91 g/mol | [1] |

| CAS Number | 1252046-13-1 | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | 144-146 °C | |

| Boiling Point (Predicted) | 324.3 ± 32.0 °C | [3] |

| Density (Predicted) | 2.31 g/cm³ | [3] |

| Refractive Index (Predicted) | 1.711 | [3] |

| Purity | ≥98% | [1][2] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. While specific spectra are proprietary to chemical suppliers, typical spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the seven carbon atoms, with the carbon of the nitrile group appearing at a characteristic downfield shift.[4][5][6] Aromatic carbons attached to the halogens will also show specific shifts.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a sharp, strong absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group.[8][9][10] Other characteristic peaks will be present for the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.[11][12] Due to the presence of bromine and iodine, the fragmentation pattern will exhibit characteristic isotopic distributions.[11][12]

Molecular Structure

The structure of this compound is key to its reactivity. The bromine and iodine atoms at positions 2 and 5, respectively, and the nitrile group at position 1 on the benzene ring create a unique electronic and steric environment.

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the successful synthesis, purification, and analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound involves the Sandmeyer reaction starting from a suitably substituted aniline, or by direct halogenation of a benzonitrile precursor. A general protocol for a related transformation is provided below, which can be adapted.[13]

Materials:

-

2-Amino-5-bromobenzonitrile

-

Sodium nitrite

-

Hydrochloric acid

-

Potassium iodide

-

Copper(I) iodide (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization: Dissolve 2-amino-5-bromobenzonitrile in a mixture of hydrochloric acid and water, and cool to 0-5 °C. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.

-

Iodination: In a separate flask, prepare a solution of potassium iodide and a catalytic amount of copper(I) iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Quench the reaction by adding a saturated sodium thiosulfate solution to remove excess iodine, followed by neutralization with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the product with diethyl ether.[14] Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[14] Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[15]

Caption: Synthetic workflow for this compound.

Purification by Recrystallization

Protocol:

-

Solvent Selection: Screen for a suitable solvent or solvent system where this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent.

-

Hot Filtration: If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a vacuum oven.[15]

Analysis by HPLC

A reverse-phase HPLC method can be developed for purity analysis.

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[17]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.[17]

-

Injection Volume: 10 µL.

Reactivity and Applications in Drug Development

The differential reactivity of the bromo and iodo substituents makes this compound a valuable intermediate in multi-step organic synthesis.

Selective Cross-Coupling Reactions

The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for selective functionalization at the 5-position, followed by a subsequent reaction at the 2-position.[18]

General Protocol for Suzuki Coupling:

-

In a reaction vessel, combine this compound (1 equivalent), an arylboronic acid (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents).[19][20]

-

Add a degassed solvent system (e.g., toluene/ethanol/water).[19]

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours, monitoring the reaction progress by TLC or GC-MS.[19]

-

Upon completion, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Role in the Synthesis of Biologically Active Molecules

This compound is a precursor to a variety of heterocyclic compounds and other complex molecules with potential pharmacological activity. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for diversification.[18] While direct involvement in specific signaling pathways is not extensively documented for the parent molecule, its derivatives are of interest in drug discovery. For instance, brominated and iodinated aromatic compounds are scaffolds for molecules with anticancer and antimicrobial activities.[21][22][23][24]

References

- 1. uni-saarland.de [uni-saarland.de]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. benchchem.com [benchchem.com]

- 14. 2-AMINO-5-BROMOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

- 17. benchchem.com [benchchem.com]

- 18. This compound [myskinrecipes.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. 2-Bromo-5-hydroxybenzonitrile | 189680-06-6 | FB70711 [biosynth.com]

- 22. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 23. researchgate.net [researchgate.net]

- 24. Antibacterial and antioxidant activities for natural and synthetic dual-active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-5-iodobenzonitrile CAS number and safety data

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-iodobenzonitrile is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a nitrile group, a bromine atom, and an iodine atom on the benzene ring, offers a versatile platform for the synthesis of complex molecules. The differential reactivity of the bromo and iodo substituents allows for selective functionalization through various cross-coupling reactions, making it a valuable building block for the development of novel pharmaceutical agents and functional materials.[1][2] This guide provides a comprehensive overview of its chemical properties, safety data, synthetic considerations, and potential applications in drug discovery.

Chemical and Physical Properties

This compound is a solid at room temperature. Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1252046-13-1 | [3] |

| Molecular Formula | C₇H₃BrIN | |

| Molecular Weight | 307.91 g/mol | |

| Appearance | White to pale cream powder | [4] |

| Melting Point | 119.5-125.5 °C | [4] |

| Purity | ≥98.0% (GC) | [4] |

| SMILES | BrC1=CC(C#N)=C(I)C=C1 | [4] |

| InChI Key | KXTNUMXYGMBTSV-UHFFFAOYSA-N |

Safety and Handling

3.1. Hazard Identification

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[5]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity | Category 3 | H335: May cause respiratory irritation |

3.2. Precautionary Measures and Personal Protective Equipment (PPE)

Safe handling of this compound requires adherence to standard laboratory safety protocols.

| Precautionary Area | Recommendations |

| Handling | Handle in a well-ventilated place, preferably under a chemical fume hood.[6] Avoid formation of dust and aerosols.[6] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5] |

| Personal Protective Equipment | Wear protective gloves, protective clothing, eye protection, and face protection.[5] A NIOSH-approved respirator with appropriate cartridges should be used if inhalation risk is high. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep in a dark place. Store locked up.[5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

3.3. First Aid Measures

| Exposure Route | First Aid Instructions |

| If Swallowed | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[5] |

| If Inhaled | Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |

| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |

Experimental Protocols and Data

4.1. Synthesis

A general workflow for a potential synthetic approach is outlined below.

Caption: Potential synthetic strategies for this compound.

4.2. Characterization

Characterization of this compound would typically involve spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons, with chemical shifts and coupling constants consistent with the 1,2,4-trisubstituted pattern.

-

¹³C NMR would display distinct resonances for the seven carbon atoms, including the nitrile carbon and the halogen-substituted aromatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected in the range of 2220-2240 cm⁻¹.

-

Bands corresponding to C-H stretching of the aromatic ring would appear around 3000-3100 cm⁻¹.

-

Absorptions for C-Br and C-I stretching would be observed in the fingerprint region at lower wavenumbers.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (307.91 g/mol ).

-

The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine atom and one iodine atom.

-

While specific spectral data is not published in a centralized database, suppliers of this compound often provide access to NMR and other analytical data upon request.[8][9]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 5-position via reactions such as Suzuki, Heck, or Sonogashira couplings, while leaving the bromine at the 2-position available for subsequent transformations.[2] The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification.[1]

Caption: Synthetic utility of this compound.

While no specific biological activity or involvement in signaling pathways has been reported for this compound itself, structurally related bromo- and iodo-substituted aromatic compounds are prevalent in medicinal chemistry. For instance, various bromo-substituted indolinone derivatives have been investigated as potential anticancer agents.[10] The versatile reactivity of this compound makes it an attractive starting material for the synthesis of libraries of novel compounds for screening against various biological targets.

Potential Therapeutic Areas for Derivative Synthesis:

-

Oncology: The development of kinase inhibitors and other anticancer agents often utilizes halogenated aromatic scaffolds for their ability to form key interactions within protein binding pockets.

-

Infectious Diseases: Halogenated benzonitriles and their derivatives have been explored for their antimicrobial properties.

-

Neurological Disorders: The synthesis of compounds targeting receptors and enzymes in the central nervous system frequently employs versatile building blocks like this compound.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the fields of pharmaceutical and materials science. Its well-defined chemical properties and predictable reactivity, coupled with the need for careful handling due to its hazardous nature, make a thorough understanding of this compound essential for its effective and safe utilization in research and development. While direct biological data is currently lacking, its potential as a precursor to a wide array of complex and potentially bioactive molecules is significant.

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-Bromo-2-iodobenzonitrile, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound [chemdict.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 1252046-13-1|this compound|BLD Pharm [bldpharm.com]

- 9. This compound(1252046-13-1) 1H NMR spectrum [chemicalbook.com]

- 10. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]

Technical Guide: Synthesis and Characterization of 2-Bromo-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis and characterization of 2-Bromo-5-iodobenzonitrile, a halogenated aromatic nitrile with applications as a versatile intermediate in medicinal chemistry and materials science. The synthetic approach detailed herein is based on the well-established Sandmeyer reaction, a reliable method for the introduction of an iodo group onto an aromatic ring. This guide includes a detailed experimental protocol, a summary of key physical and spectral data, and visual diagrams to elucidate the synthetic workflow.

**1. Introduction

This compound (CAS No. 1252046-13-1) is a valuable building block in organic synthesis.[1] Its utility stems from the presence of three distinct functional groups: a nitrile, a bromine atom, and an iodine atom. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization through various cross-coupling reactions, making it an attractive precursor for the synthesis of complex molecules in drug discovery and materials science.[2]

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Sandmeyer reaction, starting from the readily available precursor, 2-bromo-5-aminobenzonitrile. This two-step, one-pot process involves the diazotization of the primary aromatic amine followed by the substitution of the resulting diazonium salt with an iodide.[3]

Synthesis Workflow

The logical workflow for the synthesis is depicted below.

Caption: A flowchart illustrating the key stages of the synthesis process.

Experimental Protocol (Adapted from General Sandmeyer Iodination Procedures)

This protocol is adapted from established procedures for the Sandmeyer iodination of aromatic amines.[3][4]

Materials:

-

2-Bromo-5-aminobenzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

-

Deionized Water

Procedure:

-

Diazotization: In a flask equipped with a magnetic stirrer and a thermometer, cautiously add concentrated sulfuric acid to a stirred solution of 2-bromo-5-aminobenzonitrile in water, maintaining the temperature below 20 °C. Cool the resulting solution to 0-5 °C in an ice-salt bath. While maintaining this temperature, add a solution of sodium nitrite in water dropwise. The addition rate should be controlled to keep the temperature below 5 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

-

Iodination: In a separate flask, dissolve potassium iodide in water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. The addition may cause foaming and the evolution of nitrogen gas. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine. The color of the mixture should fade.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties

| Property | Value |

| CAS Number | 1252046-13-1[1] |

| Molecular Formula | C₇H₃BrIN[5] |

| Molecular Weight | 307.91 g/mol [5] |

| Appearance | Solid[1] |

| Storage | Keep in a dark place, sealed in dry, room temperature.[1] |

Spectroscopic Data

While direct experimental spectra are not publicly available within the scope of this search, the expected spectral characteristics can be predicted based on the structure of this compound. Resources like ChemicalBook indicate the availability of spectral data for this compound.[6]

¹H NMR (Nuclear Magnetic Resonance) Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns will be influenced by the bromo, iodo, and cyano substituents.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | d | 1H | Aromatic Proton |

| ~ 7.7 - 7.9 | dd | 1H | Aromatic Proton |

| ~ 7.5 - 7.7 | d | 1H | Aromatic Proton |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of a substituted benzene ring, including a quaternary carbon for the nitrile group and carbons attached to the halogen atoms.

| Chemical Shift (ppm) | Assignment |

| ~ 130 - 145 | Aromatic C-H |

| ~ 115 - 125 | Aromatic C-Br, C-I, C-CN |

| ~ 115 - 120 | Nitrile (C≡N) |

IR (Infrared) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 2220 - 2240 | C≡N stretching vibration of the nitrile group |

| ~ 3000 - 3100 | Aromatic C-H stretching |

| ~ 1400 - 1600 | Aromatic C=C stretching |

| ~ 1000 - 1200 | C-Br stretching |

| ~ 500 - 600 | C-I stretching |

MS (Mass Spectrometry) (Predicted)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom.

| m/z | Assignment |

| ~ 307, 309 | [M]⁺, Molecular ion peaks showing bromine isotopic pattern |

Safety Information

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide outlines a reliable synthetic route to this compound using the Sandmeyer reaction and provides predicted characterization data. The detailed protocol and workflow diagrams are intended to assist researchers in the successful synthesis and identification of this important chemical intermediate for applications in pharmaceutical and materials science research.

References

Spectroscopic Analysis of 2-Bromo-5-iodobenzonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-5-iodobenzonitrile (C₇H₃BrIN; CAS No. 1252046-13-1). Due to the proprietary nature of spectral databases from commercial suppliers, this document outlines the expected data and provides standardized experimental protocols for its acquisition. The summarized data tables are presented as templates to be populated with specific experimental values.

Spectroscopic Data Summary

The following tables are structured to present the key spectroscopic data for this compound. Researchers can use this format to record and compare their own experimental findings.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data Unavailable | ||||

| Data Unavailable | ||||

| Data Unavailable |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data Unavailable | |

| Data Unavailable | |

| Data Unavailable | |

| Data Unavailable | |

| Data Unavailable | |

| Data Unavailable | |

| Data Unavailable |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data Unavailable | ||

| Data Unavailable | ||

| Data Unavailable | ||

| Data Unavailable |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Fragment Assignment |

| Data Unavailable | ||

| Data Unavailable | ||

| Data Unavailable | ||

| Data Unavailable |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data. These protocols are based on standard laboratory practices and can be adapted based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte peaks.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Reference the spectrum to the solvent peaks.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Press the mixture in a pellet press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty ATR crystal or the KBr pellet holder prior to running the sample.

-

Co-add a sufficient number of scans to obtain a high-quality spectrum.

-

Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI) is a common method for the analysis of small organic molecules.

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Instrumentation: Employ a mass spectrometer capable of providing accurate mass measurements (e.g., a time-of-flight or quadrupole analyzer).

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

The standard electron energy for EI is 70 eV.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Determining the Solubility and Stability of 2-Bromo-5-iodobenzonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-iodobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Understanding its solubility and stability in various organic solvents is paramount for its effective use in reaction optimization, formulation development, purification processes, and storage. This technical guide provides a comprehensive framework for determining the solubility and stability of this compound, offering detailed experimental protocols and data presentation templates.

Introduction

The physicochemical properties of a chemical compound, such as its solubility and stability, are fundamental parameters that influence its application and handling. For this compound, a compound with potential applications in medicinal chemistry and materials science, a thorough understanding of its behavior in different solvent systems is crucial. This document outlines the methodologies to systematically evaluate its solubility and stability, enabling researchers to make informed decisions during process development and formulation.

Solubility Determination

The solubility of a compound is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature. This section provides a standardized protocol for determining the solubility of this compound in a range of common organic solvents.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials:

-

This compound (purity ≥98%)

-

Selected organic solvents (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile, Methanol, Ethanol, Ethyl acetate, Dichloromethane)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a specific temperature (e.g., 25 °C).

-

Shake the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved microparticles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent (usually the same solvent or a mobile phase component) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Calculation:

-

Calculate the solubility of this compound in each solvent using the determined concentration and the dilution factor. Express the solubility in units such as mg/mL or mol/L.

-

Data Presentation: Solubility of this compound

The results of the solubility studies should be presented in a clear and concise tabular format for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl sulfoxide (DMSO) | 25 | [Data] | [Data] |

| Dimethylformamide (DMF) | 25 | [Data] | [Data] |

| Tetrahydrofuran (THF) | 25 | [Data] | [Data] |

| Acetonitrile | 25 | [Data] | [Data] |

| Methanol | 25 | [Data] | [Data] |

| Ethanol | 25 | [Data] | [Data] |

| Ethyl acetate | 25 | [Data] | [Data] |

| Dichloromethane | 25 | [Data] | [Data] |

Note: The table above is a template. The actual data needs to be generated through experimentation.

Stability Assessment

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. This section outlines a protocol for assessing the stability of this compound in solution.

Experimental Protocol: Solution Stability Study

This protocol describes a forced degradation study to identify potential degradation products and degradation pathways.

Materials:

-

This compound

-

Selected organic solvents in which the compound is soluble

-

Temperature-controlled chambers/ovens

-

Photostability chamber with a light source conforming to ICH guidelines (e.g., xenon lamp)

-

pH meter and buffers (for studies in protic solvents)

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of this compound in the selected organic solvents at a known concentration.

-

-

Stress Conditions:

-

Thermal Stress: Aliquot the stock solutions into sealed vials and expose them to elevated temperatures (e.g., 40 °C, 60 °C, 80 °C) for a defined period (e.g., 1, 3, 7, 14 days). Include a control sample stored at a reference temperature (e.g., 4 °C).

-

Photostability: Expose the stock solutions in photostable and transparent containers to a light source as per ICH Q1B guidelines. Wrap a control sample in aluminum foil to protect it from light.

-

Acidic/Basic/Oxidative Stress (for protic or aqueous-miscible solvents):

-

To separate aliquots of the stock solution, add a small volume of an acid (e.g., 0.1 N HCl), a base (e.g., 0.1 N NaOH), or an oxidizing agent (e.g., 3% H₂O₂).

-

Monitor the degradation over time at room temperature and an elevated temperature.

-

-

-

Sample Analysis:

-

At each time point, withdraw a sample from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method. A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the parent compound in the presence of its degradation products. A PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Identify and, if possible, characterize any significant degradation products.

-

Data Presentation: Stability of this compound in Solution

The stability data can be summarized in a table to show the percentage of the compound remaining under different conditions.

| Solvent | Stress Condition | Duration | % this compound Remaining | Major Degradation Products (if any) |

| DMSO | 60 °C | 7 days | [Data] | [Data] |

| THF | Photostability (ICH Q1B) | 1.2 million lux hours | [Data] | [Data] |

| Acetonitrile | 0.1 N HCl, 40 °C | 24 hours | [Data] | [Data] |

| Acetonitrile | 0.1 N NaOH, 40 °C | 24 hours | [Data] | [Data] |

| Acetonitrile | 3% H₂O₂, 40 °C | 24 hours | [Data] | [Data] |

Note: The table above is a template. The actual data needs to be generated through experimentation.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive analysis of the solubility and stability of this compound.

Caption: Workflow for solubility and stability testing of this compound.

Conclusion

The experimental protocols and data presentation formats outlined in this technical guide provide a robust framework for the systematic evaluation of the solubility and stability of this compound in organic solvents. The data generated from these studies are invaluable for guiding the efficient and effective use of this compound in research and development, ensuring the reproducibility of synthetic procedures, and establishing appropriate storage and handling conditions. For drug development professionals, this information is a critical component of pre-formulation studies and contributes to the overall chemical, manufacturing, and controls (CMC) data package.

A Comprehensive Technical Guide to 2-Bromo-5-iodobenzonitrile: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-iodobenzonitrile is a highly versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1] Its unique trifunctional nature, featuring a nitrile group alongside differentially reactive bromo and iodo substituents on a benzene ring, allows for a wide range of selective chemical transformations. This guide provides an in-depth overview of its properties, synthesis, key reactions, and applications, serving as a technical resource for professionals in chemical research and development.

The strategic placement of the halogens is the cornerstone of this molecule's utility. The carbon-iodine (C-I) bond is weaker and therefore more reactive than the carbon-bromine (C-Br) bond.[2][3] This reactivity difference enables chemists to perform sequential, site-selective cross-coupling reactions, installing different functionalities at the 5-position (iodine) and then at the 2-position (bromine).[3] This stepwise approach is invaluable for the construction of complex, highly substituted aromatic compounds.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for handling, storage, and experimental design.

| Property | Value |

| CAS Number | 1252046-13-1[1][6][7] |

| Molecular Formula | C₇H₃BrIN[1][6][7] |

| Molecular Weight | 307.91 g/mol [1][7] |

| Appearance | Solid, powder[6] |

| Purity | Typically ≥98%[1][7] |

| Storage Conditions | Room temperature, in a dry, dark, and sealed container[1] |

Synthetic Pathways

While multiple routes to substituted benzonitriles exist, a common strategy for the synthesis of this compound involves the halogenation of a pre-existing benzonitrile derivative. A plausible synthetic workflow is outlined below, starting from 2-bromobenzonitrile.

Caption: Proposed synthetic workflow for this compound.

Core Reactivity and Key Transformations

The synthetic utility of this compound is primarily exploited through palladium-catalyzed cross-coupling reactions.[1] The differential reactivity of the C-I and C-Br bonds allows for selective functionalization, typically at the more reactive C-I bond first.[2][3][8]

Caption: Stepwise functionalization of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the benzonitrile core and various organoboron compounds.[9][10] This reaction is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals.[11]

Typical Reaction Conditions:

| Component | Example | Typical Loading | Purpose |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 1-5 mol% | Catalyst |

| Ligand | SPhos, XPhos, P(t-Bu)₃ | 2-10 mol% | Stabilize catalyst, promote oxidative addition |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2-3 equivalents | Activates the boronic acid/ester[9] |

| Boron Reagent | Aryl/heteroaryl/alkyl boronic acid or ester | 1.1-1.5 equivalents | Coupling partner |

| Solvent | Toluene, Dioxane, 2-MeTHF, H₂O | - | Reaction medium |

| Temperature | 80-110 °C | - | Thermal energy for reaction |

Detailed Experimental Protocol (Generalized):

-

Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Loading: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) and the ligand, if required.

-

Solvent Addition: Add the degassed solvent (e.g., a mixture of Toluene and H₂O) via syringe.

-

Reaction: Heat the mixture to the target temperature (e.g., 90 °C) and stir vigorously for the required time (typically 4-24 hours), monitoring progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond, linking the benzonitrile to a terminal alkyne.[12][13] This reaction is instrumental in creating arylalkynes and conjugated enynes, which are valuable precursors for various heterocyclic compounds and functional materials.[14]

Typical Reaction Conditions:

| Component | Example | Typical Loading | Purpose |

| Palladium Precatalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | 1-5 mol% | Catalyst |

| Copper(I) Co-catalyst | CuI | 1-10 mol% | Co-catalyst (activates the alkyne) |

| Ligand | PPh₃, P(t-Bu)₃ | 2-10 mol% | Stabilize catalyst |

| Base | Et₃N, i-Pr₂NH (often serves as solvent) | >2 equivalents | Alkyne deprotonation, neutralizes H-X |

| Alkyne | Terminal alkyne (e.g., Phenylacetylene) | 1.1-1.5 equivalents | Coupling partner |

| Solvent | THF, DMF, Toluene | - | Reaction medium |

| Temperature | Room Temperature to 80 °C | - | Thermal energy for reaction |

Detailed Experimental Protocol (Generalized):

-

Inert Atmosphere: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and the copper(I) co-catalyst (CuI, 0.04 equiv.).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent and Base: Add degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine).

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

-

Reaction: Stir the mixture at the appropriate temperature (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[15][16] This reaction is of paramount importance in drug discovery, as the arylamine moiety is a key pharmacophore in a vast number of bioactive molecules.[16][17]

Typical Reaction Conditions:

| Component | Example | Typical Loading | Purpose |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-4 mol% | Catalyst[16] |

| Ligand | BINAP, Xantphos, RuPhos, BrettPhos | 2-8 mol% | Critical for reductive elimination step |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, LiHMDS | 1.5-2.5 equivalents | Deprotonates the amine |

| Amine | Primary or secondary amine/amide | 1.1-1.5 equivalents | Nitrogen source |

| Solvent | Toluene, Dioxane, THF | - | Reaction medium |

| Temperature | 80-120 °C | - | Thermal energy for reaction |

Detailed Experimental Protocol (Generalized):

-

Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., Xantphos, 0.05 equiv.), and the base (e.g., NaOt-Bu, 1.5 equiv.) to a dry reaction vessel.

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene).

-

Reaction: Seal the vessel and heat the mixture with stirring to the target temperature (e.g., 100 °C) for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After cooling, pass the reaction mixture through a pad of celite, washing with an organic solvent.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography to yield the desired arylamine.

Applications in Drug Discovery and Materials Science

The derivatives synthesized from this compound are crucial intermediates for creating complex molecules with significant biological activity or material properties.

-

Drug Discovery: The ability to introduce diverse aryl, heteroaryl, alkyl, and amino groups allows for the rapid generation of compound libraries for high-throughput screening.[4] The resulting polysubstituted benzonitrile derivatives are scaffolds for inhibitors of enzymes such as kinases and phosphodiesterases, as well as for modulators of various receptors.[11] The nitrile group itself can be a key pharmacophore or can be further transformed into amines or carboxylic acids to modulate a compound's properties.[1]

-

Materials Science: The arylalkyne products from Sonogashira couplings are building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. The rigid, conjugated systems that can be constructed are essential for tuning the electronic and photophysical properties of these materials.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its key advantage lies in the differential reactivity of its C-I and C-Br bonds, which enables selective, sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This feature provides chemists with a reliable and strategic tool for the efficient construction of complex, polysubstituted aromatic molecules, accelerating innovation in drug discovery and the development of advanced functional materials.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. echemi.com [echemi.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-Bromo-5-iodobenzonitrile in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-iodobenzonitrile has emerged as a highly versatile and valuable building block in the landscape of medicinal chemistry. Its unique trifunctional nature, featuring a nitrile group and two distinct halogen atoms (bromine and iodine) on a benzene ring, offers medicinal chemists a powerful tool for the synthesis of complex and biologically active molecules. The differential reactivity of the iodo and bromo substituents allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the potential applications of this compound in drug discovery, with a focus on its utility in the synthesis of kinase inhibitors. We will explore its application in the construction of pyrazolo[1,5-a]pyrimidine scaffolds, present detailed experimental protocols, summarize quantitative biological activity data, and visualize key synthetic and signaling pathways.

Introduction: The Strategic Advantage of this compound

The design and synthesis of novel small molecules with therapeutic potential is a cornerstone of modern drug discovery. The strategic selection of starting materials is critical to the efficiency and success of these endeavors. This compound (C₇H₃BrIN) is a prime example of a well-designed building block that provides chemists with multiple avenues for molecular elaboration.

The key to its utility lies in the hierarchical reactivity of its functional groups:

-

Iodine Atom: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the initial introduction of a wide range of aryl, heteroaryl, or alkyl substituents with high regioselectivity.

-

Bromine Atom: The carbon-bromine bond is less reactive than the carbon-iodine bond, enabling a second, distinct cross-coupling reaction to be performed after the initial functionalization at the iodo position. This sequential approach is invaluable for building complex, unsymmetrical molecules.

-

Nitrile Group: The nitrile moiety can serve as a key pharmacophoric element or be chemically transformed into other functional groups, such as amines, amides, or carboxylic acids, further expanding the chemical space that can be explored.

This inherent versatility makes this compound an attractive starting material for the synthesis of various classes of therapeutic agents, particularly kinase inhibitors.

Application in the Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidines are a class of bicyclic heteroaromatic compounds that are considered "purine isosteres" due to their structural similarity to the purine core of ATP. This structural mimicry makes them privileged scaffolds for the design of ATP-competitive kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer, inflammation, and neurodegenerative disorders.

The synthesis of substituted pyrazolo[1,5-a]pyrimidines can be efficiently achieved using this compound as a key precursor. A general synthetic strategy involves the initial construction of a substituted pyrazole ring, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core. The bromo and iodo substituents on the benzonitrile starting material can be strategically utilized to introduce diversity elements that can interact with specific residues in the kinase active site, thereby influencing potency and selectivity.

Experimental Protocols

The following sections provide detailed experimental protocols for key transformations involving this compound in the synthesis of a hypothetical pyrazolo[1,5-a]pyrimidine-based kinase inhibitor.

Suzuki-Miyaura Coupling for the Synthesis of 2-Bromo-5-(pyrimidin-5-yl)benzonitrile

This protocol describes the selective coupling at the iodo position of this compound with a pyrimidine boronic acid.

Materials:

-

This compound

-

Pyrimidine-5-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), pyrimidine-5-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.

-

Add a degassed solvent mixture of 1,4-Dioxane/Water (4:1) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-Bromo-5-(pyrimidin-5-yl)benzonitrile.

Synthesis of a Pyrazolo[1,5-a]pyrimidine Core

This protocol outlines a potential pathway for the construction of the heterocyclic core from the Suzuki coupling product.

Materials:

-

2-Bromo-5-(pyrimidin-5-yl)benzonitrile

-

Hydrazine hydrate

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Ethanol

-

Phosphorus oxychloride (POCl₃)

-

Substituted amine (e.g., aniline)

-

Diisopropylethylamine (DIPEA)

-

N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Formation of the Aminopyrazole: React 2-Bromo-5-(pyrimidin-5-yl)benzonitrile with hydrazine hydrate in ethanol under reflux to form the corresponding 3-amino-4-(2-bromo-5-(pyrimidin-5-yl)phenyl)-1H-pyrazole.

-

Cyclization to the Pyrazolopyrimidinone: Treat the aminopyrazole intermediate with ethyl acetoacetate in the presence of a base like sodium ethoxide in ethanol, followed by heating to effect cyclization to the pyrazolo[1,5-a]pyrimidin-7-one derivative.

-

Chlorination: React the pyrazolopyrimidinone with a chlorinating agent such as phosphorus oxychloride to yield the 7-chloro-pyrazolo[1,5-a]pyrimidine intermediate.

-

Buchwald-Hartwig Amination: Couple the 7-chloro intermediate with a desired substituted amine (e.g., aniline) using a palladium catalyst and a suitable base (e.g., DIPEA) in a solvent like NMP to introduce the final diversity element at the 7-position.

Quantitative Data

The following table summarizes hypothetical biological activity data for a series of pyrazolo[1,5-a]pyrimidine derivatives synthesized using the methodologies described above. The data illustrates the potential for optimizing potency against a target kinase through structural modifications.

| Compound ID | R¹ Substituent (at C5 of benzonitrile) | R² Substituent (at C7 of pyrazolo[1,5-a]pyrimidine) | Target Kinase IC₅₀ (nM) |

| Ex-1 | Pyrimidin-5-yl | Aniline | 150 |

| Ex-2 | Pyridin-3-yl | Aniline | 220 |

| Ex-3 | Thiophen-2-yl | Aniline | 350 |

| Ex-4 | Pyrimidin-5-yl | 3-Fluoroaniline | 75 |

| Ex-5 | Pyrimidin-5-yl | 3-Chloroaniline | 60 |

| Ex-6 | Pyrimidin-5-yl | 3-Methoxyaniline | 110 |

IC₅₀ values are representative and intended for illustrative purposes.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors starting from this compound.

Caption: General synthetic route to pyrazolo[1,5-a]pyrimidine kinase inhibitors.

Kinase Signaling Pathway

The diagram below depicts a simplified generic kinase signaling pathway that is often targeted by the inhibitors synthesized from this compound derivatives. Dysregulation of such pathways is a common driver of cancer cell proliferation and survival.

Caption: Simplified RAS/RAF/MEK/ERK signaling pathway and point of inhibition.

Conclusion

This compound stands out as a strategically important building block for medicinal chemists. Its predictable and sequential reactivity allows for the efficient construction of diverse and complex molecular architectures. As demonstrated, its application in the synthesis of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors highlights its potential in the development of novel therapeutics. The ability to systematically introduce various substituents through well-established cross-coupling methodologies facilitates the exploration of structure-activity relationships and the optimization of lead compounds. This guide serves as a foundational resource for researchers looking to leverage the unique chemical properties of this compound in their drug discovery programs.

An In-depth Technical Guide to 2-Bromo-5-iodobenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Bromo-5-iodobenzonitrile, a versatile building block in organic synthesis. The document details experimental protocols for its synthesis and its application in key cross-coupling reactions, and explores the potential of its derivatives in drug discovery, particularly as kinase inhibitors.

Physical and Chemical Characteristics

This compound is a halogenated aromatic nitrile that serves as a valuable intermediate in the synthesis of complex organic molecules. Its bifunctional nature, possessing both a bromine and an iodine substituent, allows for selective and sequential functionalization.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃BrIN | [1][2][3] |

| Molecular Weight | 307.91 g/mol | [1][2][3] |

| CAS Number | 1252046-13-1 | [3] |

| Appearance | Off-white to light yellow crystalline powder | [3] |

| Melting Point | 144-146 °C | [4] |

| Boiling Point (Predicted) | 324.3 ± 32.0 °C | |

| Density (Predicted) | 2.31 g/cm³ | |

| Purity | ≥98% | [2][4] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | [4] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. While specific experimental spectra are not publicly available, typical chemical shifts and spectral features can be predicted based on the structure.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Data |

| ¹H NMR (CDCl₃) | Three aromatic protons are expected in the region of δ 7.0-8.0 ppm, exhibiting complex splitting patterns due to ortho, meta, and para couplings. |

| ¹³C NMR (CDCl₃) | Seven distinct signals are expected: one for the nitrile carbon (~115-120 ppm), one for the carbon bearing the iodine (~90-100 ppm), one for the carbon bearing the bromine (~120-130 ppm), and four for the remaining aromatic carbons (in the aromatic region of ~125-140 ppm). |

| Infrared (IR) | A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Bands corresponding to C-H stretching of the aromatic ring will appear above 3000 cm⁻¹. The C-Br and C-I stretching vibrations will be observed in the fingerprint region at lower wavenumbers. |

| Mass Spectrometry (EI) | The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks with nearly equal intensity) and one iodine atom. The molecular ion peak [M]⁺ would be observed at m/z 307 and 309. Fragmentation would likely involve the loss of Br, I, and CN radicals. |

Synthesis and Reactivity

This compound can be synthesized through various routes, with the Sandmeyer reaction being a common and effective method. Its reactivity is dominated by the differential reactivity of the C-I and C-Br bonds in cross-coupling reactions.

Synthesis of this compound via Sandmeyer Reaction

This protocol describes a plausible synthesis of this compound starting from 2-amino-5-iodotoluene, followed by bromination and conversion of the methyl group to a nitrile. A key step in forming the nitrile from an aniline precursor is the Sandmeyer reaction.

Experimental Protocol: Synthesis via a Modified Sandmeyer Reaction

Materials:

-

2-Amino-5-iodobenzonitrile

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Hydrochloric acid

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Diazotization: Dissolve 2-amino-5-iodobenzonitrile (1.0 eq) in a mixture of hydrobromic acid and water at 0-5 °C. To this solution, slowly add an aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure the complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid. Cool this solution to 0 °C and slowly add the diazonium salt solution from the previous step. Vigorous nitrogen evolution should be observed.

-

Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Pour the mixture into water and extract with diethyl ether.

-

Purification: Wash the combined organic layers with aqueous sodium hydroxide solution, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Diagram 1: Synthetic Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound via a Sandmeyer reaction.

Reactivity in Cross-Coupling Reactions

The differential reactivity of the carbon-iodine and carbon-bromine bonds makes this compound an excellent substrate for sequential cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond, allowing for selective functionalization at the 5-position.

Diagram 2: Selective Cross-Coupling Reactivity

Caption: The sequential reactivity of this compound in Suzuki cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.

Experimental Protocol: Heck Reaction

Materials:

-

This compound

-

Alkene (e.g., styrene or an acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine

-

Triethylamine

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (0.03 eq), tri(o-tolyl)phosphine (0.06 eq), and triethylamine (2.0 eq) in DMF.

-

Degassing: Degas the mixture by bubbling argon through it for 15 minutes.

-

Reaction: Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Work-up: After cooling, pour the reaction mixture into water and extract with diethyl ether.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

Derivatives of halogenated benzonitriles are of significant interest in drug discovery due to their wide range of biological activities. The structural motif of this compound provides a scaffold for the synthesis of compounds with potential therapeutic applications, particularly as kinase inhibitors in cancer therapy.

While direct biological data for this compound is limited, its derivatives, synthesized via the cross-coupling reactions described above, can be screened for inhibitory activity against various protein kinases. The development of dual kinase-bromodomain inhibitors is an emerging strategy in cancer therapy, and this scaffold could be valuable in designing such polypharmacological agents.[5]

Diagram 3: Role of this compound Derivatives in Kinase Inhibition

Caption: A conceptual workflow illustrating the use of this compound in the discovery of kinase inhibitors.

The diverse functionalities of this compound make it a highly valuable and versatile building block for the synthesis of novel organic compounds with potential applications in pharmaceutical and materials science research. The detailed protocols and compiled data in this guide are intended to facilitate its use in these endeavors.

References

In-depth Technical Guide: Physicochemical Properties of 2-Bromo-5-iodobenzonitrile

This guide provides essential physicochemical data for 2-Bromo-5-iodobenzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable building block in the development of bioactive molecules and functional materials.

Physicochemical Data

The core molecular properties of this compound are summarized in the table below, providing a clear reference for researchers and drug development professionals.

| Property | Value | Source |

| Molecular Formula | C₇H₃BrIN | [1][2][3][4] |

| Molecular Weight | 307.91 g/mol | [1][3] |

| Alternate Molecular Weight | 307.92 g/mol | [2] |

| Exact Mass | 306.849335 | [4] |

| CAS Number | 1252046-13-1 | [1][2] |

| MDL Number | MFCD09025663 | [2][3] |

| InChI Key | KXTNUMXYGMBTSV-UHFFFAOYSA-N | [2][4] |

Logical Relationship of Compound Identifiers

The following diagram illustrates the hierarchical relationship between the different identifiers for this compound, from its common name to its specific structural key.

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction of 2-Bromo-5-iodobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[1] For di-halogenated substrates such as 2-Bromo-5-iodobenzonitrile, the Heck reaction offers the potential for selective functionalization due to the differing reactivities of the carbon-iodine and carbon-bromine bonds. Typically, the C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond, allowing for a stepwise and controlled introduction of different substituents. This selective reactivity makes this compound a valuable building block in the synthesis of complex molecules, including pharmaceuticals and functional materials.[2]

These application notes provide detailed protocols as starting points for conducting the Heck reaction on this compound. The reaction conditions can be further optimized to achieve desired yields and selectivity.

Data Presentation: Comparison of Heck Reaction Conditions

The following table summarizes three distinct protocols for the Heck reaction of this compound with a generic alkene (e.g., styrene). These conditions are based on established methodologies for similar aryl halides and are intended to serve as a guide for reaction optimization. The expected outcome is a selective reaction at the more reactive C-I bond.

| Parameter | Protocol 1: Classical Pd(OAc)₂/PPh₃ System | Protocol 2: Ligandless Palladium Acetate | Protocol 3: Phosphine-Free Pd(L-proline)₂ System |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Palladium(II) Acetate (Pd(OAc)₂) | Pd(L-proline)₂ complex |

| Ligand | Triphenylphosphine (PPh₃) | None | L-proline |

| Base | Triethylamine (Et₃N) | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetonitrile (MeCN) | N,N-Dimethylformamide (DMF) | Water |

| Temperature | 80-100 °C | 100-120 °C | 100 °C (Microwave) |

| Hypothetical Yield | 75-90% | 60-80% | 80-95% |

| Expected Selectivity | High for C-I coupling | Moderate to high for C-I coupling | High for C-I coupling |

Experimental Protocols

Protocol 1: Classical Heck Reaction using Palladium Acetate and Triphenylphosphine

This protocol employs a widely used catalytic system for the Heck reaction. The phosphine ligand stabilizes the palladium catalyst.

Materials:

-

This compound

-

Alkene (e.g., Styrene, 1.2 equivalents)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 4 mol%)

-

Triethylamine (Et₃N, 2.0 equivalents)

-

Anhydrous Acetonitrile (MeCN)

-

Schlenk flask or sealed tube

-

Standard laboratory glassware

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), and Triphenylphosphine (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous Acetonitrile (5 mL), the alkene (1.2 mmol), and Triethylamine (2.0 mmol) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Ligandless Heck Reaction

In some cases, a phosphine ligand is not necessary, which simplifies the reaction setup and purification.[3]

Materials:

-

This compound

-

Alkene (e.g., n-Butyl Acrylate, 1.5 equivalents)

-

Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

-

Potassium Carbonate (K₂CO₃, 2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask or sealed tube

-

Standard laboratory glassware

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Add this compound (1.0 mmol), Palladium(II) Acetate (0.02 mmol), and Potassium Carbonate (2.0 mmol) to a Schlenk flask.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF (5 mL) and the alkene (1.5 mmol) via syringe.

-

Heat the reaction mixture to 100-120 °C and stir for 8-16 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Protocol 3: Phosphine-Free Heck Reaction in Water using a Pd(L-proline)₂ Catalyst